molecular formula C7H8FNO B3376956 1-(5-Fluoropyridin-3-yl)ethan-1-ol CAS No. 1249603-25-5

1-(5-Fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B3376956
CAS No.: 1249603-25-5
M. Wt: 141.14 g/mol
InChI Key: OPMTZWDRLGAXNM-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)ethan-1-ol is a fluorinated pyridine derivative with the molecular formula C₇H₈FNO and a molecular weight of 141.15 g/mol . Its CAS registry number is 1249603-25-5, and it is cataloged under MDL number MFCD14684016 . Structurally, it consists of a pyridine ring substituted with a fluorine atom at the 5-position and an ethanol group at the 3-position.

The compound is of interest in medicinal chemistry and catalysis due to the electron-withdrawing fluorine substituent, which can modulate reactivity and binding affinity.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMTZWDRLGAXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249603-25-5
Record name 1-(5-fluoropyridin-3-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoropyridin-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 5-fluoropyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . Another method includes the reduction of 1-(5-fluoropyridin-3-yl)ethanone using a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(5-Fluoropyridin-3-yl)ethan-1-ol with structurally related pyridinyl and aryl ethanol derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activity.

Table 1: Key Comparisons of Pyridinyl and Aryl Ethanol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physicochemical Data (¹H NMR) Synthesis Yield (%) Enantiomeric Excess (% ee) Biological Activity
This compound C₇H₈FNO 141.15 5-F, 3-(ethanol) Not explicitly reported Not reported Not reported Potential applications inferred from analogs (e.g., diabetes therapy)
1-(Pyridin-3-yl)ethan-1-ol C₇H₉NO 123.15 3-(ethanol) δ 1.46 (3H, d, J=6.4 Hz, CH₃), δ 4.86 (1H, q, J=6.4 Hz, CH), δ 8.42 (1H, s, pyridine-H) 97% 99% (S-enantiomer) Intermediate in asymmetric catalysis
1-(Pyridin-4-yl)ethan-1-ol C₇H₉NO 123.15 4-(ethanol) δ 1.47 (3H, d, J=6.4 Hz, CH₃), δ 4.87 (1H, q, J=6.4 Hz, CH), δ 7.27 (2H, d, pyridine-H) Not reported Not reported NMR data used for structural validation
1-(3-Nitrophenyl)ethan-1-ol C₈H₉NO₃ 167.16 3-NO₂, 1-(ethanol) Not reported 97% 99% (S-enantiomer) Chiral alcohol product in asymmetric transfer hydrogenation
1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol C₁₁H₁₅NO 177.24 2,4,6-CH₃, 3-(ethanol) Not reported 79% (from ketone) Not reported Hemorheological activity (reduced blood viscosity in vitro)
1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol C₇H₇ClFNO 175.59 5-Cl, 3-F, 2-(ethanol) Not reported Not reported Not reported No biological data reported; structural analog for SAR studies

Key Observations:

Steric and Electronic Modulation: The 2,4,6-trimethylpyridine derivative exhibits significant hemorheological activity, likely due to steric shielding and lipophilic interactions .

Synthetic Efficiency: High enantiomeric excess (99% ee) is achievable for pyridinyl ethanols using heterogeneous catalysts like G-CLRu(II), as demonstrated for 1-(Pyridin-3-yl)ethan-1-ol and 1-(3-Nitrophenyl)ethan-1-ol .

Biological Activity :

  • The trimethylpyridine analog shows in vitro hemorheological activity, reducing blood viscosity by 40% compared to controls .
  • Fluorinated derivatives like the target compound are prioritized in drug discovery for metabolic stability and target affinity, as seen in the patented diabetes therapeutic .

Structural Diversity :

  • Chloro-fluoro analogs (e.g., 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol ) provide insights into halogen-bonding interactions but lack reported biological data .

Biological Activity

1-(5-Fluoropyridin-3-yl)ethan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological properties. The presence of a fluorine atom in the pyridine ring enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and highlighting key studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H9FN2OC_7H_9FN_2O, with a molecular weight of 156.16 g/mol. The compound features an alcohol group attached to an ethyl chain and a fluorinated pyridine ring. The stereochemistry of the compound is significant, as it influences its interaction with biological targets.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. A study found that compounds containing a pyridine ring, including this one, showed effectiveness against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The electronegativity of the fluorine atom is believed to enhance interactions with bacterial targets, contributing to its antibacterial efficacy.

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. Studies suggest that derivatives may exhibit activity against certain cancer cell lines, possibly due to their ability to interact with specific receptors or enzymes involved in tumor growth . The lipophilic nature of the compound could improve its pharmacokinetic properties, enhancing bioavailability and therapeutic effectiveness.

While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the compound may interact with various biological macromolecules, including proteins and nucleic acids. The fluorine atom enhances the ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding .

Case Study 1: Antibacterial Evaluation

In a recent study, several derivatives of this compound were synthesized and tested for antibacterial activity. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .

Compound NameMIC (µg/mL)Target Bacteria
Derivative A0.25Staphylococcus aureus
Derivative B0.50Streptococcus pneumoniae

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated cytotoxic effects at micromolar concentrations, indicating potential as a lead compound for further development in cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : Reaction of a suitable alkyl halide with a pyridine derivative.
  • Reduction Reactions : Reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride.

These methods allow for the efficient production of the compound while providing opportunities for further functionalization to enhance biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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